

DASA-58's Impact on Cellular Respiration: A Comparative Analysis

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Compound of Interest

Compound Name: DASA-58

Cat. No.: B606943

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For researchers, scientists, and drug development professionals, understanding the metabolic effects of therapeutic compounds is paramount. **DASA-58**, a potent activator of the pyruvate kinase M2 (PKM2) isoenzyme, has garnered significant attention for its ability to reprogram cellular metabolism. This guide provides a comparative analysis of the effects of **DASA-58** on oxygen consumption rates, with supporting experimental data and protocols.

DASA-58 allosterically activates PKM2, promoting its tetrameric state and enhancing its enzymatic activity.^{[1][2]} This activation has profound consequences for cellular bioenergetics, leading to a shift in the balance between glycolysis and mitochondrial respiration. This guide compares the effects of **DASA-58** with another well-characterized PKM2 activator, TEPP-46, providing a clearer picture of its metabolic modulation.

Quantitative Comparison of PKM2 Activators on Oxygen Consumption

Treatment of cancer cells with **DASA-58** typically leads to a decrease in the oxygen consumption rate (OCR), indicating a reduction in mitochondrial respiration.^[1] This effect is a direct consequence of enhanced glycolytic flux, which diverts pyruvate away from the tricarboxylic acid (TCA) cycle in the mitochondria. The following table summarizes the observed changes in OCR and lactate production upon treatment with **DASA-58** and its alternative, TEPP-46, in various breast cancer cell lines.

Cell Line	Treatment	Concentration	Change in Oxygen Consumption Rate (OCR)	Change in Lactate Production	Reference
MCF7	DASA-58	30 μ M	Lowered oxygen consumption	Increased	[1]
TEPP-46	30 μ M	Reduced oxygen consumption	Increased	[1]	
MDA-MB-231	DASA-58	30 μ M	Reduced oxygen consumption	Significantly increased	
TEPP-46	30 μ M	Reduced oxygen consumption	Significantly increased		
MDA-MB-468	DASA-58	30 μ M	Reduced oxygen consumption	Significantly increased	
TEPP-46	30 μ M	Reduced oxygen consumption	Significantly increased		
T47-D	DASA-58	Not Specified	Not Specified	Increased	
HCC1443	DASA-58	Not Specified	Not Specified	Increased	

Experimental Protocols

The standard method for measuring cellular oxygen consumption rate is through extracellular flux analysis, commonly performed using a Seahorse XF Analyzer. This instrument measures the real-time oxygen concentration and pH in the medium immediately surrounding the cultured cells.

Protocol: Measuring Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol outlines the key steps for assessing mitochondrial respiration in response to **DASA-58** treatment.

Materials:

- Seahorse XF Cell Culture Microplate (24- or 96-well)
- Seahorse XF Calibrant Solution
- Culture medium, serum, and supplements
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- **DASA-58** and other compounds of interest (e.g., TEPP-46)
- Seahorse XF Analyzer
- Mitochondrial stress test compounds (optional): oligomycin, FCCP, rotenone/antimycin A

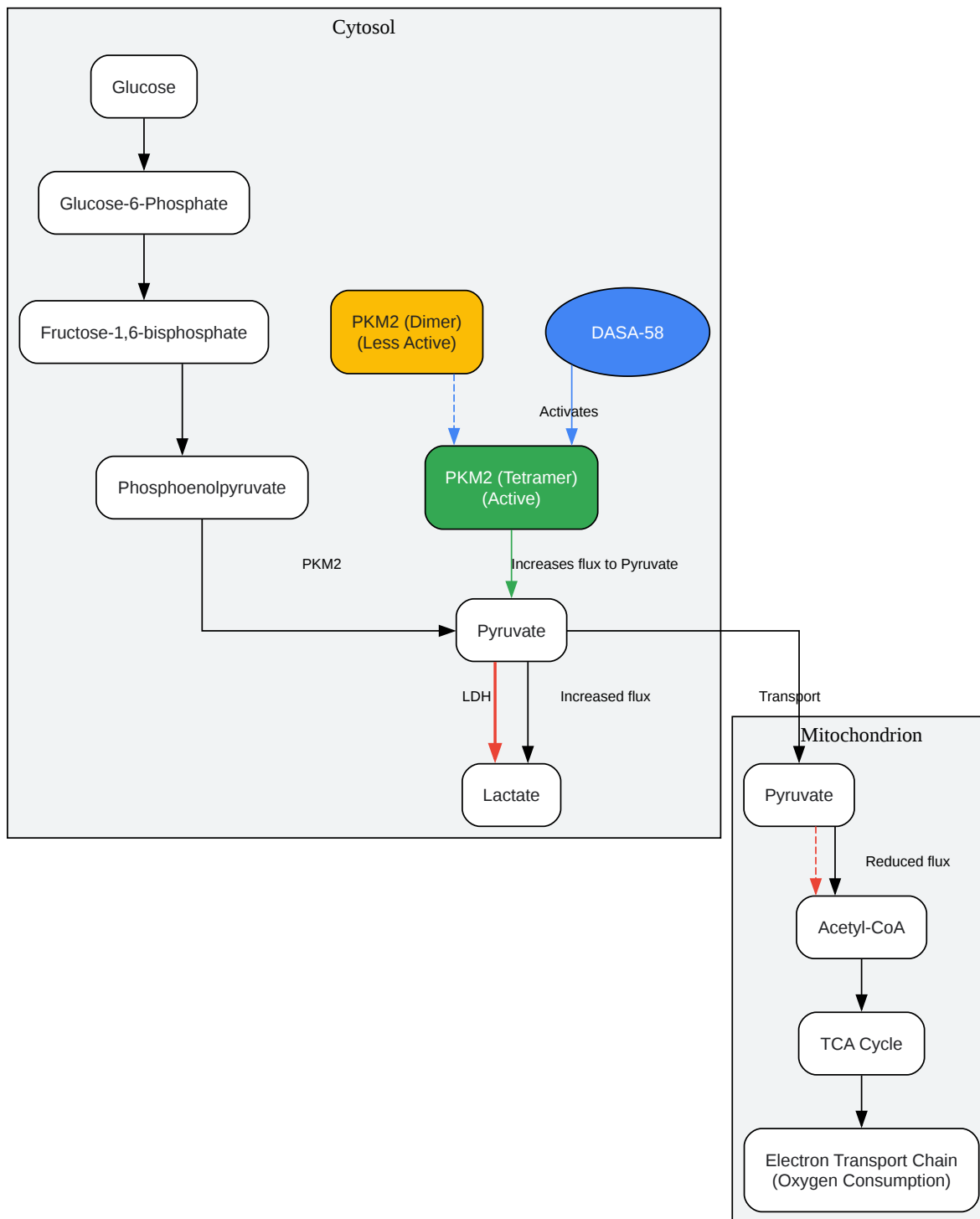
Procedure:

- Cell Seeding:
 - A day before the assay, seed the cells into a Seahorse XF cell culture microplate at a predetermined optimal density for the cell line being used.
 - Ensure even cell distribution for consistent results.
 - Include blank wells containing medium only for background correction.
 - Incubate the plate overnight in a CO₂ incubator at 37°C.
- Sensor Cartridge Hydration:

- On the day of the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 incubator at 37°C for at least one hour.
- Cell Plate Preparation:
 - One hour before the assay, remove the cell culture plate from the incubator.
 - Wash the cells by gently aspirating the culture medium and adding pre-warmed assay medium (typically low-buffered DMEM). Repeat this step.
 - After the final wash, add the appropriate volume of pre-warmed assay medium to each well.
 - Place the cell plate in a non-CO2 incubator at 37°C for one hour to allow the temperature and pH to equilibrate.
- Compound Loading:
 - Prepare stock solutions of **DASA-58**, TEPP-46, and any other test compounds.
 - Load the desired concentrations of the compounds into the injection ports of the hydrated sensor cartridge.
- Seahorse XF Analyzer Operation:
 - Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
 - Once calibration is complete, replace the calibrant plate with the cell culture plate.
 - Initiate the assay protocol. The instrument will measure baseline OCR before sequentially injecting the compounds and continuing to measure OCR.
- Data Analysis:
 - After the run, the Seahorse software will calculate the OCR values.
 - Normalize the data to cell number or protein concentration.
 - Analyze the changes in OCR in response to the injected compounds.

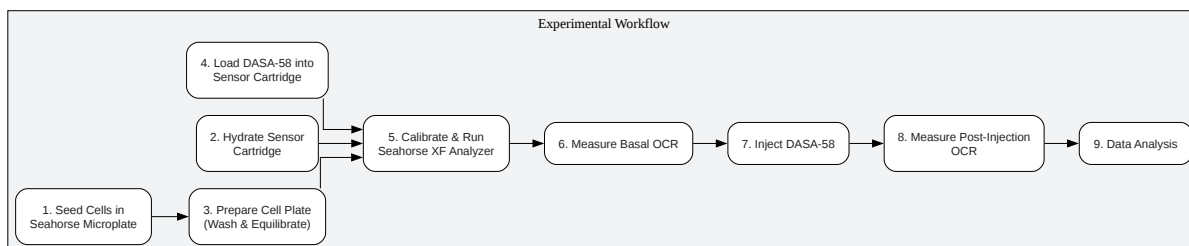
Signaling Pathway and Experimental Workflow

The activation of PKM2 by **DASA-58** initiates a cascade of metabolic changes. The following diagrams illustrate the signaling pathway affected by **DASA-58** and the general workflow for measuring its impact on oxygen consumption.



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Caption: **DASA-58** mediated activation of PKM2 and its metabolic consequences.



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References

- 1. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1 α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
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